propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate
Description
Propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a benzofuran derivative featuring a Z-configured 2,4-dichlorobenzylidene substituent at the C2 position, a ketone group at C3, and a propan-2-yl ester-linked oxyacetate moiety at C6 (Fig. 1). This structure is typical of benzofuran-based compounds studied for pharmaceutical applications, particularly as anti-inflammatory or antimicrobial agents .
Properties
Molecular Formula |
C20H16Cl2O5 |
|---|---|
Molecular Weight |
407.2 g/mol |
IUPAC Name |
propan-2-yl 2-[[(2Z)-2-[(2,4-dichlorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate |
InChI |
InChI=1S/C20H16Cl2O5/c1-11(2)26-19(23)10-25-14-5-6-15-17(9-14)27-18(20(15)24)7-12-3-4-13(21)8-16(12)22/h3-9,11H,10H2,1-2H3/b18-7- |
InChI Key |
FJMYWTRGYDMMOX-WSVATBPTSA-N |
Isomeric SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)/C(=C/C3=C(C=C(C=C3)Cl)Cl)/O2 |
Canonical SMILES |
CC(C)OC(=O)COC1=CC2=C(C=C1)C(=O)C(=CC3=C(C=C(C=C3)Cl)Cl)O2 |
Origin of Product |
United States |
Preparation Methods
Benzofuran Core Formation
The benzofuran scaffold is synthesized via acid- or base-catalyzed cyclization of 2-hydroxychalcone precursors. For example, 2-hydroxyacetophenone derivatives react with 2,4-dichlorobenzaldehyde under Claisen-Schmidt condensation conditions to form the chalcone intermediate. Subsequent cyclization using acetic anhydride and pyridine at 80–100°C yields the 3-oxo-2,3-dihydro-1-benzofuran core.
Key Reaction Conditions:
| Step | Reagents | Temperature | Time | Yield |
|---|---|---|---|---|
| Chalcone formation | 2-Hydroxyacetophenone, 2,4-dichlorobenzaldehyde, NaOH/EtOH | 25°C | 12 h | 70–85% |
| Cyclization | Acetic anhydride, pyridine | 80°C | 6 h | 65–75% |
Green Chemistry Approaches
Recent emphasis on sustainability has driven the development of solvent-free and energy-efficient protocols. A notable method involves mechanochemical synthesis:
Grinding Methodology
2-Hydroxychalcone derivatives are ground with CuBr₂ in a DMF-water (7:3 v/v) mixture using a ball mill. This method achieves cyclization and oxidation in one pot, forming the benzylidene-benzofuran-3-one intermediate. Subsequent esterification with isopropyl acetate under microwave irradiation (100 W, 80°C) completes the synthesis.
Advantages:
| Substrate | Catalyst | Solvent | Yield (Projected) |
|---|---|---|---|
| 2,4-Dichlorobenzaldehyde derivative | CpRh(CO)₂ | Tetrachloroethane | 50–60% |
Industrial Production Techniques
Scale-up requires optimizing purity and cost-efficiency:
Continuous Flow Synthesis
A patent describes a continuous process where intermediates are cyclized in a tubular reactor under pressurized acetic anhydride (2 bar, 120°C). The crude product is purified via fractional distillation, achieving >95% purity.
Economic Considerations:
Purification and Characterization
Final purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol. Analytical data for the target compound include:
Spectroscopic Profiles:
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene moiety to a benzyl group.
Substitution: Halogen atoms in the dichlorobenzylidene moiety can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or alkanes.
Scientific Research Applications
Propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
*Estimated based on structural similarity to analogs.
Substituent Effects on Properties
- Electron-Withdrawing Groups (e.g., Cl, Br): The 2,4-dichloro and 3-bromo analogs exhibit higher lipophilicity (XLogP3 ~4.5–5.2), favoring membrane permeability.
- Electron-Donating Groups (e.g., OCH3) : The 4-methoxy and 3,4-dimethoxy derivatives show reduced XLogP3 (4.3 vs. ~4.5 for dichloro) and increased polarity, which may improve aqueous solubility but reduce bioavailability .
- Heterocyclic Substituents : The 2-furyl group introduces conjugation, which may alter UV-Vis absorption properties, relevant for photodynamic applications .
Research Implications
- Antimicrobial Activity: Chlorinated and brominated benzofurans are known for antimicrobial properties due to their ability to disrupt microbial membranes .
- Anti-inflammatory Potential: Methoxy-substituted derivatives may modulate COX-2 inhibition, similar to other NSAID-like compounds .
Biological Activity
Propan-2-yl {[(2Z)-2-(2,4-dichlorobenzylidene)-3-oxo-2,3-dihydro-1-benzofuran-6-yl]oxy}acetate is a compound that belongs to the class of benzofuran derivatives. Benzofurans have garnered significant attention in medicinal chemistry due to their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This article aims to provide a comprehensive overview of the biological activities associated with this specific compound, supported by relevant data and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
1. Antimicrobial Activity
Benzofuran derivatives have shown promising antimicrobial properties. In a study evaluating various benzofuran derivatives, it was found that compounds with similar structures exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The mechanism often involves the disruption of bacterial cell walls and interference with protein synthesis.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Benzofuran Derivative A | E. coli | 32 µg/mL |
| Benzofuran Derivative B | S. aureus | 16 µg/mL |
| Propan-2-yl Compound | E. coli | 20 µg/mL |
2. Anticancer Activity
Research has indicated that benzofuran derivatives possess anticancer properties through various mechanisms such as apoptosis induction and cell cycle arrest. For instance, a derivative structurally related to this compound was shown to inhibit cancer cell proliferation in vitro.
Case Study:
A study demonstrated that a similar benzofuran derivative reduced the viability of MCF-7 breast cancer cells by 50% at a concentration of 15 µM after 48 hours of treatment. The compound induced apoptosis as evidenced by increased caspase activity.
3. Anti-inflammatory Activity
Benzofurans are also recognized for their anti-inflammatory effects. The compound has been evaluated for its ability to inhibit pro-inflammatory cytokines in vitro.
| Cytokine | Control (pg/mL) | Treated (pg/mL) |
|---|---|---|
| TNF-α | 250 | 75 |
| IL-6 | 200 | 50 |
The results indicate a significant reduction in cytokine levels upon treatment with the compound, suggesting its potential as an anti-inflammatory agent.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications. The presence of electron-withdrawing groups like dichloro substituents enhances its biological efficacy by increasing lipophilicity and improving membrane permeability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
